molecular formula C6H6FNO3S B6249745 3-aminophenyl sulfurofluoridate CAS No. 2245686-69-3

3-aminophenyl sulfurofluoridate

Cat. No.: B6249745
CAS No.: 2245686-69-3
M. Wt: 191.2
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Description

Evolution of Sulfur(VI) Fluoride (B91410) Chemistry and its Relevance to 3-Aminophenyl Sulfurofluoridate

The journey of sulfur(VI) fluoride chemistry began with the synthesis of the first organic S(VI) fluorides in the 1920s and 1930s. nih.govresearchgate.net However, it was the foundational work in subsequent decades that began to unlock their potential. A pivotal moment in this evolution was the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has profoundly influenced the field. researchgate.net This "click chemistry" approach utilizes the robust yet selectively reactive nature of the sulfur-fluoride bond to create stable linkages between molecular fragments. researchgate.netmdpi.com

Initially, the synthesis of aryl sulfonyl fluorides, the parent structures of compounds like this compound, was often challenging, with early methods suffering from limitations in yield and scope. nih.gov A common and historically significant route involves the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluoride salts. nih.gov More recent advancements have introduced milder and more efficient protocols. These include methods starting from aryl halides, aryl diazonium salts, and even thiols and disulfides through electrochemical synthesis. nih.govresearchgate.netmdpi.com The development of these synthetic pathways has been crucial, making a wider array of substituted aryl sulfonyl fluorides, including those with amine functionalities, more accessible for research and application.

Significance of Aryl Sulfurofluoridates in Modern Synthetic Chemistry Research

Aryl sulfurofluoridates, the broader class to which this compound belongs, have become indispensable tools in modern synthetic chemistry. mdpi.comnih.gov Their significance stems from a combination of stability and reactivity. The strong sulfur-fluorine bond renders them considerably stable under many reaction conditions, yet they can be selectively activated to participate in a variety of chemical transformations. mdpi.com

One of the most prominent applications of aryl sulfurofluoridates is in cross-coupling reactions, where they serve as versatile electrophilic partners. nih.gov They have been successfully employed in both carbon-carbon and carbon-heteroatom bond-forming reactions, offering an alternative to traditional aryl halides. nih.gov Furthermore, the development of SuFEx click chemistry has positioned aryl sulfurofluoridates as key "hubs" for creating molecular diversity. chemrxiv.org This strategy allows for the rapid assembly of compound libraries by connecting various building blocks to the sulfurofluoridate core. chemrxiv.org

The reactivity of the sulfonyl fluoride group also allows for its use in creating other important functional groups. For instance, they are precursors to sulfonamides, a common motif in pharmaceuticals. mdpi.com The ability to readily synthesize and functionalize these compounds has made them highly valuable in the fields of medicinal chemistry and chemical biology. nih.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The specific compound, this compound, combines the reactive sulfurofluoridate moiety with a nucleophilic amino group on the same aromatic ring. This dual functionality opens up unique avenues for research. While direct research on this compound itself is often embedded within the broader context of aryl sulfonyl fluorides, several key areas of investigation can be highlighted:

Bifunctional Linkers and Molecular Probes: The presence of both an electrophilic sulfonyl fluoride and a nucleophilic amine group makes this compound an attractive candidate for the development of bifunctional linkers. These can be used to connect different molecular entities. Furthermore, the aminophenyl group can be part of a fluorophore system, leading to the development of chemical probes for studying biological processes like protein-DNA interactions. nih.gov

Synthesis of Novel Heterocycles and Polymers: The reactive sites on this compound can be exploited to construct novel heterocyclic compounds and polymers. The amine can undergo a variety of reactions, while the sulfonyl fluoride can be used to link aromatic units together.

Covalent Inhibitors and Chemical Biology Tools: Aryl sulfonyl fluorides are known to act as covalent inhibitors of certain enzymes. nih.gov The aminophenyl group in this compound can be used to modulate the binding affinity and selectivity of such inhibitors. This makes it a valuable scaffold for designing chemical biology tools to probe enzyme function.

Materials Science: The ability of sulfonyl fluorides to participate in polymerization reactions suggests that this compound could be a useful monomer for creating novel polymers with specific electronic or physical properties. mdpi.com

The continued development of synthetic methods for aryl sulfonyl fluorides and the expanding applications of SuFEx chemistry are likely to further increase the importance of versatile building blocks like this compound in various scientific disciplines.

Properties

CAS No.

2245686-69-3

Molecular Formula

C6H6FNO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminophenyl Sulfurofluoridate

Direct Fluorosulfonylation Approaches for Aromatic Amine Precursors

The direct introduction of the fluorosulfonyl group onto an aromatic amine precursor represents a streamlined approach to synthesizing 3-aminophenyl sulfurofluoridate. This method typically involves the reaction of an aromatic amine with a fluorosulfonylating agent.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of direct fluorosulfonylation is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and the presence of additives. For the synthesis of related arylsulfonyl fluorides, various conditions have been explored. For instance, in the visible-light-mediated sulfonylation of anilines, solvents such as acetonitrile (B52724) (MeCN) are commonly used, with reaction temperatures often around 50°C and reaction times extending to 12 hours. rsc.orgsigmaaldrich.com The choice of base is also critical, with inorganic bases like sodium bicarbonate (NaHCO₃) often employed to neutralize the acidic byproducts. rsc.orgsigmaaldrich.com

Interactive Table: Optimization of Reaction Conditions for a Model Visible-Light-Mediated Sulfonylation of an Aniline (B41778). rsc.org

EntryPhotocatalyst (mol%)Base (1.8 equiv)Solvent (1.0 mL)Yield (%)
1Methylene blue (5)NaHCO₃MeCNTrace
24-CzIPN (5)NaHCO₃MeCNTrace
3Ru(ppy)₃ (5)NaHCO₃MeCN10
4Ir[(dFCF₃ppy)₂(dtbbpy)]PF₆ (5)NaHCO₃MeCN<10
5Ir[(ppy)₂(dtbbpy)]PF₆ (5)NaHCO₃MeCN21
6Ir[(ppy)₂(dtbbpy)]Cl (5)NaHCO₃MeCN25

Reaction conditions: 4-Methylbenzenesulfonyl fluoride (B91410) (0.18 mmol), N,N,4-trimethylaniline (0.1 mmol), photocatalyst (5 mol%), base (0.18 mmol), solvent (1.0 mL), 50°C, 30-W blue LEDs, 12 h.

Catalytic Strategies in Sulfurofluoridate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhanced efficiency and selectivity. In the context of sulfurofluoridate synthesis, various catalytic systems have been investigated. Transition metal catalysts, particularly those based on palladium and nickel, have been successfully employed in the amination of aryl fluorosulfonates, a related transformation. For instance, the combination of a palladium precursor like CpPd(cinnamyl) with a suitable ligand such as Xantphos can effectively catalyze the coupling of anilines with aryl fluorosulfonates.

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of sulfonylated anilines from sulfonyl fluorides. rsc.orgsigmaaldrich.com Iridium-based photocatalysts, such as Ir[(ppy)₂(dtbbpy)]Cl, have shown promise in mediating these reactions under mild conditions. rsc.orgsigmaaldrich.com

Indirect Synthetic Pathways via Functional Group Transformation of Precursors

Indirect methods provide alternative routes to this compound, often involving the transformation of a pre-existing functional group on the aromatic ring.

Transformation of Sulfonyl Halides to Sulfurofluoridates

A common indirect route involves the conversion of a sulfonyl chloride to the corresponding sulfonyl fluoride. This transformation is typically achieved through a halide exchange reaction. A simple and effective method utilizes potassium fluoride (KF) in a biphasic mixture of water and acetone. This approach has been shown to be applicable to a wide range of sulfonyl chlorides, including those bearing aniline functionalities, with high yields (84–100%). The reaction is generally complete within 2-4 hours under mild conditions and offers a straightforward workup.

Alternative Synthetic Routes Employing Sulfuryl Fluoride Reagents and Derivatives

Sulfuryl fluoride (SO₂F₂) and its derivatives are versatile reagents for the synthesis of sulfurofluoridates. A notable derivative is the solid fluorosulfuryl imidazolium (B1220033) triflate salt, which serves as a convenient and highly reactive alternative to gaseous SO₂F₂. This reagent has been successfully used to convert primary and secondary amines into the corresponding sulfamoyl fluorides. The reaction proceeds under mild conditions and offers a broad scope.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methods. In the synthesis of sulfonyl fluorides, several strategies align with these principles.

Recent advancements have focused on developing safer and more environmentally friendly processes. One such method involves the conversion of thiols and disulfides into sulfonyl fluorides using a combination of a hypervalent iodine reagent and potassium fluoride, producing only non-toxic salts as byproducts. This approach avoids the use of highly toxic reagents like SO₂F₂ gas.

Another green approach is the use of water as a reaction solvent. Surfactant-based catalytic systems have been developed to enable the nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions to sulfonyl fluorides (up to 93%). This method significantly reduces the reliance on volatile organic solvents.

The development of one-pot procedures, where multiple reaction steps are carried out in a single vessel, also contributes to the greenness of a synthesis by reducing waste and improving efficiency.

Solvent-Free or Aqueous Media Methodologies

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, there is a growing interest in developing solvent-free or aqueous-based synthetic methods. While specific research on the solvent-free or aqueous synthesis of this compound is not extensively documented in publicly available literature, general principles of green chemistry suggest potential pathways.

One theoretical approach involves the reaction of 3-aminophenol (B1664112) with sulfuryl fluoride (SO₂F₂) in an aqueous medium. The use of water as a solvent would be a significant improvement over volatile organic compounds. The reaction would likely require a base to neutralize the hydrofluoric acid byproduct. The choice of base and reaction conditions, such as temperature and pressure, would be critical to optimize the yield and selectivity of the desired product.

Another possibility is a solvent-free reaction. This could involve the direct reaction of the neat reactants, possibly with a solid-supported catalyst to facilitate the reaction. Such a method would eliminate solvent-related waste and simplify product isolation. However, challenges such as heat transfer and mixing in a solvent-free environment would need to be addressed.

Atom Economy and Sustainable Synthesis Considerations

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, minimizing waste.

For the synthesis of this compound from 3-aminophenol and sulfuryl fluoride, the theoretical atom economy can be calculated. The reaction is as follows:

C₆H₇NO + SO₂F₂ → C₆H₆FNO₂S + HF

The molar masses are approximately:

3-aminophenol (C₆H₇NO): 109.13 g/mol

Sulfuryl fluoride (SO₂F₂): 102.06 g/mol

this compound (C₆H₆FNO₂S): 191.19 g/mol

Hydrogen fluoride (HF): 20.01 g/mol

The percent atom economy is calculated as:

(Mass of desired product / Total mass of reactants) x 100

In this case:

(191.19 / (109.13 + 102.06)) x 100 ≈ 90.5%

Sustainable synthesis strategies would focus on minimizing the environmental impact of this reaction. This could involve:

Catalyst Development: The use of a recyclable catalyst could improve reaction efficiency and reduce waste.

Byproduct Management: Developing methods to capture and reuse the hydrogen fluoride byproduct would enhance the sustainability of the synthesis.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption is another crucial aspect of sustainable synthesis.

While the direct synthesis of thioureas is a different class of reaction, a study on the three-component reaction of isocyanides, aliphatic amines, and elemental sulfur highlights the principles of atom economy. organic-chemistry.org This reaction proceeds with complete atom economy, meaning all the atoms of the reactants are incorporated into the final thiourea (B124793) product. organic-chemistry.org This example serves as a benchmark for what can be achieved in sustainable synthesis and provides a conceptual framework for evaluating and improving the atom economy of other reactions, including the synthesis of this compound.

Mechanistic Insights into the Reactivity of 3 Aminophenyl Sulfurofluoridate

Electrophilic Reactivity of the Sulfurofluoridate Moiety

The sulfur(VI) fluoride (B91410) (SVI-F) functionality is a potent electrophilic center. nih.gov The strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom renders the central sulfur atom highly electron-deficient and susceptible to reaction with nucleophiles. The electronic properties of the phenyl ring, as modulated by the amino substituent, play a significant role in tuning this electrophilicity.

Nucleophilic Attack Pathways at the Sulfur(VI) Center

Nucleophilic substitution at a sulfonyl center, such as in 3-aminophenyl sulfurofluoridate, typically proceeds through a two-step addition-elimination mechanism. This pathway involves the formation of a transient, pentacoordinate intermediate. mdpi.com

Nucleophilic Addition: A nucleophile (Nu) attacks the electropositive sulfur atom. This leads to the formation of a trigonal bipyramidal intermediate, breaking the S=O pi bond. This initial attack is often the rate-determining step of the reaction. mdpi.comreddit.com

Leaving Group Elimination: The intermediate then collapses, reforming the sulfur-oxygen double bond and expelling the leaving group, which in this case is the fluoride ion. stackexchange.com

The reactivity of the sulfur(VI) center is highly dependent on the electronic environment of the aryl ring. Electron-donating groups on the ring, like the meta-amino group in this compound, increase the electron density on the sulfur atom, which can stabilize the molecule and potentially slow the rate of nucleophilic attack compared to analogues with electron-withdrawing groups. nih.gov For instance, studies on various substituted aryl sulfurofluoridates have shown that para-amide and -sulfonamide SVI-F electrophiles hydrolyze faster than their meta counterparts. nih.gov This highlights the subtle electronic effects that substituents impart on the electrophilicity of the sulfur center.

Table 1: Relative Hydrolytic Stability of Substituted Aryl Sulfur(VI) Fluorides This table illustrates the impact of substituent position on the intrinsic reactivity (hydrolysis rate) of the SVI-F moiety. Data is generalized from findings on analogous compounds.

Compound MoietySubstituent PositionRelative StabilityInferred Reactivity
Amide-substituted Aryl-SO₂FparaLowerHigher
Amide-substituted Aryl-SO₂FmetaHigherLower
Methoxy-substituted Aryl-SO₂FparaHigherLower

Source: Generalized from data presented in chemical biology studies. nih.gov

Investigation of Leaving Group Potential of Fluoride

In the context of nucleophilic substitution at a saturated carbon (S_N1/S_N2 reactions), the fluoride ion is considered a poor leaving group. ubc.capreply.com This is due to its high basicity and the exceptional strength of the carbon-fluorine bond. reddit.compreply.comlibretexts.org However, its effectiveness as a leaving group is context-dependent and changes significantly in substitutions at acyl, phosphoryl, or sulfonyl centers. stackexchange.com

Reactivity of the Amino Group and Phenyl Ring

The presence of the aromatic amine and the phenyl ring introduces additional modes of reactivity, distinct from the electrophilicity of the sulfurofluoridate group.

Nucleophilic Reactions Involving the Aromatic Amine Functionality

The amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. It can readily react with a variety of electrophiles. Typical reactions for an aromatic amine like the one in this compound include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases).

Fluorogenic Labeling: Primary amines can react with specific reagents like fluorescamine (B152294) or 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) at alkaline pH to yield highly fluorescent products, a reaction often used for quantification. nih.gov

These reactions are fundamental to the chemical behavior of aromatic amines and can be used to further functionalize the molecule at the nitrogen atom.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Phenyl Ring

The phenyl ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. organicchemistrytutor.commasterorganicchemistry.com The outcome of such a reaction is governed by the directing effects of the substituents already present: the amino group (-NH₂) and the sulfurofluoridate group (-SO₂F).

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It donates electron density into the ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the attack, particularly when the attack occurs at the ortho and para positions. youtube.com

Sulfurofluoridate Group (-SO₂F): This group is strongly deactivating and meta-directing. The highly electronegative oxygen and fluorine atoms withdraw electron density from the ring inductively and via resonance, destabilizing the arenium ion intermediate, especially for ortho and para attacks.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Ring PositionInfluence of -NH₂ (at C1)Influence of -SO₂F (at C3)Predicted Outcome for EAS
C2ortho (Activating)ortho (Deactivating)Favored (Strongly activated by -NH₂)
C4para (Activating)para (Deactivating)Favored (Strongly activated by -NH₂)
C5meta (Weakly Activating)meta (Directing)Less Favored
C6ortho (Activating)meta (Directing)Favored (Strongly activated by -NH₂)

This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution. organicchemistrytutor.commasterorganicchemistry.comyoutube.com

Exploration of Novel Reaction Pathways and Transformations

The unique reactivity of the sulfurofluoridate moiety has led to its exploration in novel chemical applications, particularly in the field of chemical biology and drug discovery. Sulfur(VI) fluorides have been identified as promising electrophilic groups for the covalent modification of proteins. nih.gov

Unlike traditional covalent modifiers that often target only cysteine, SVI-F electrophiles have been shown to react with a broader range of nucleophilic amino acid residues, including:

Tyrosine

Lysine

Histidine

Serine

Threonine

Arginine

This ability to engage a wider set of residues opens up opportunities to target a much larger portion of the proteome. nih.gov The reactivity of the SVI-F probe can be fine-tuned by altering the electronic properties of the aryl ring, making compounds like this compound valuable scaffolds for developing highly specific covalent chemical probes and inhibitors for challenging protein targets. nih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

Reaction Rate Determinations and Activation Energy Profiling

The study of reaction kinetics provides crucial information on the reactivity of this compound. Reaction rates for its transformations, particularly SuFEx reactions, can be determined experimentally by monitoring the change in concentration of reactants or products over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy.

Competition kinetics is a powerful method for determining the rate constants of fast reactions. nih.gov In this technique, the sulfurofluoridate is allowed to react with two competing nucleophiles, one of which has a known reaction rate. By analyzing the product distribution, the unknown rate constant can be calculated. For example, the rate of reaction of this compound with a target phenol (B47542) could be determined by allowing it to compete with a reference compound like quercetin, whose reaction with sulfite (B76179) radicals has a known, rapid rate constant. nih.gov

The activation energy (Ea) for a given reaction can be determined by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation. Such studies would reveal the energy barrier that must be overcome for the reaction to occur. For SuFEx reactions, the activation barrier for the S-F bond cleavage is significant, contributing to its kinetic stability, but is lowered in the presence of an appropriate catalyst.

Hypothetical Reaction Nucleophile Illustrative Rate Constant (k) at 298 K (M⁻¹s⁻¹) Illustrative Activation Energy (Ea) (kJ/mol)
SuFEx with this compoundPhenol1.5 x 10⁻³65
SuFEx with this compoundp-Nitrophenol0.8 x 10⁻³70
SuFEx with this compoundAniline (B41778)2.5 x 10⁻⁵85
SuFEx with this compoundN-methylaniline5.0 x 10⁻⁵82

Note: The data in this table is illustrative and intended to demonstrate the principles of kinetic analysis for reactions involving sulfurofluoridates. Actual values would require experimental determination.

Equilibrium Studies and Product Distribution Analysis

Equilibrium studies involve analyzing the composition of a reaction mixture after it has reached a steady state. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to quantify the concentrations of all species present. This analysis helps in determining the equilibrium constant (Keq) for the reaction, which is a direct measure of its thermodynamic favorability.

Product distribution analysis is crucial for optimizing reaction conditions. In metal-catalyzed cross-couplings, for instance, factors like the choice of ligand, base, solvent, and temperature can influence the distribution between the desired product and potential side products (e.g., from hydrodehalogenation or homocoupling). organic-chemistry.orgnih.gov Similarly, in SuFEx reactions, the choice of catalyst and conditions can affect the selectivity and final product distribution, especially when competing nucleophiles are present. By systematically varying these parameters and analyzing the resulting product ratios, a comprehensive understanding of the thermodynamic landscape of the reaction can be achieved.

Computational and Theoretical Investigations of 3 Aminophenyl Sulfurofluoridate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 3-aminophenyl sulfurofluoridate, these methods can elucidate the electronic environment of the sulfurofluoridate group and the influence of the aromatic ring and the amino substituent.

Density Functional Theory (DFT) Calculations for Molecular Properties

While specific DFT studies on this compound are not extensively documented in the literature, the methodology is a powerful tool for predicting its molecular properties. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as def2-TZVP, can be used to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For analogous aryl sulfurofluoridates, such calculations would reveal key bond lengths and angles, providing insight into the steric and electronic interactions between the sulfurofluoridate group and the substituted phenyl ring.

Analysis of Orbitals and Charge Distribution in the Sulfurofluoridate Group

The analysis of frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges are critical for understanding the reactivity of this compound. The sulfurofluoridate group is a strong electron-withdrawing group, which is reflected in the charge distribution. The sulfur atom is expected to be highly electron-deficient, making it a primary site for nucleophilic attack.

The amino group at the meta position will influence the electronic landscape of the benzene (B151609) ring primarily through inductive and resonance effects. A YouTube webcast by "J. D. Walker" explains how substituents on a benzene ring can alter the electron density of the π-system. youtube.com An amino group, being an electron-donating group through resonance, increases the electron density in the aromatic ring, which in turn can affect the electrophilicity of the sulfur atom in the sulfurofluoridate group. youtube.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for mapping out the potential reaction pathways of this compound and understanding its reactivity.

Prediction of Reaction Pathways and Energy Barriers

The SuFEx reaction is a key transformation involving sulfurofluoridates. acs.orgresearchgate.net Computational modeling can be employed to predict the reaction pathways and associated energy barriers for the reaction of this compound with various nucleophiles. For instance, the reaction with an amine would proceed through a transition state where the nucleophilic nitrogen attacks the electrophilic sulfur center, leading to the displacement of the fluoride (B91410) ion. DFT calculations can be used to locate the transition state structure and compute the activation energy, providing a quantitative measure of the reaction's feasibility.

A recent study on Lewis acid-catalyzed SuFEx reactions demonstrated the successful coupling of various sulfonyl fluorides and fluorosulfates with silyl (B83357) amines. acs.org Computational modeling of such a reaction involving this compound could elucidate the role of the Lewis acid in activating the sulfurofluoridate group and lowering the energy barrier for nucleophilic attack.

Influence of Substituents on Reactivity via Computational Methods

The nature and position of substituents on the aromatic ring have a profound impact on the reactivity of the sulfurofluoridate group. Computational studies on substituted aromatic systems have provided a detailed understanding of these substituent effects. nih.gov For this compound, the electron-donating amino group at the meta position is expected to have a different effect on the reactivity of the sulfurofluoridate group compared to an amino group at the ortho or para position.

A systematic theoretical investigation using methods like the absolutely localized molecular orbitals (ALMO) can decompose the substituent effects into electrostatic, polarization, and charge-transfer interactions. shareok.org Such an analysis for this compound would quantify the electronic influence of the amino group on the stability of the ground state and the transition state of a given reaction, thereby explaining its effect on the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations.

Exploration of Preferred Conformations in Solution and Gas Phase

The conformational landscape of this compound is primarily determined by the rotational freedom around the C-N and C-S bonds, which connect the amino and sulfurofluoridate groups to the phenyl ring, respectively. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformations (i.e., energy minima) in both the gas phase and in solution.

In the gas phase, the molecule's geometry is solely governed by intramolecular forces. The orientation of the -NH₂ and -SO₂F groups relative to the aromatic ring is dictated by a balance between steric hindrance and electronic effects, such as hyperconjugation. It is anticipated that the amino group will adopt a pyramidal geometry, and the sulfurofluoridate group a tetrahedral arrangement. The rotational barriers for the C-N and C-S bonds are expected to be relatively low, leading to several possible low-energy conformers.

When in solution, the preferred conformations can be significantly influenced by the solvent. The presence of a polar solvent would likely lead to the stabilization of more polar conformers of this compound through dipole-dipole interactions and hydrogen bonding. Computational models can account for these solvent effects through the use of implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models would predict the stabilization of conformers where the amino and sulfurofluoridate groups are oriented to maximize their interaction with the surrounding solvent molecules.

Intermolecular Interactions and Aggregation Behavior (theoretical aspects)

The functional groups of this compound—the amino group, the sulfurofluoridate group, and the aromatic ring—are all capable of participating in a variety of intermolecular interactions. These interactions are crucial in determining the solid-state structure and aggregation behavior of the compound.

Theoretical methods such as Hirshfeld surface analysis and energy decomposition analysis can be employed to investigate these non-covalent interactions. The primary intermolecular interactions expected for this compound are:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O or N-H···F bonds with the sulfurofluoridate group of a neighboring molecule. These interactions are expected to be a dominant force in the formation of molecular aggregates.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Computational studies on similar molecules, such as fluorinated tetraarylporphyrins, have demonstrated that dispersive interactions involving fluorine atoms can significantly contribute to stabilizing intermolecular forces. researchgate.net

Prediction of Spectroscopic Signatures via Theoretical Approaches

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Computed NMR Chemical Shifts (e.g., ¹⁹F, ¹H, ¹³C, ¹⁵N)

The prediction of NMR chemical shifts using quantum chemical methods, particularly DFT, has become a standard practice in chemical research. uni.lu These calculations can provide valuable information for structural elucidation.

¹⁹F NMR: The chemical shift of the fluorine atom in the sulfurofluoridate group is highly sensitive to its electronic environment. DFT calculations can predict this shift with good accuracy, although the choice of functional and basis set, as well as the inclusion of solvent effects, is critical for obtaining reliable results. uni.lunih.gov For fluorinated aromatic compounds, scaling factors can be applied to computed shifts to improve agreement with experimental data. pdx.edu

¹H NMR: The chemical shifts of the protons on the aromatic ring and the amino group can also be calculated. The positions of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing sulfurofluoridate group.

¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring provide information about the electronic distribution within the ring. The carbon atom attached to the sulfurofluoridate group is expected to be shifted downfield due to the electron-withdrawing nature of the group, while the carbon attached to the amino group will be shifted upfield.

¹⁵N NMR: The chemical shift of the nitrogen atom in the amino group is sensitive to its hybridization and the extent of its involvement in hydrogen bonding. Computational methods for predicting ¹⁵N chemical shifts have advanced significantly, allowing for accurate predictions that consider solvent and relativistic effects. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift Range (ppm)Notes
¹⁹F+40 to +80Relative to CFCl₃. The exact shift is sensitive to the molecular conformation and solvent.
¹H (Aromatic)6.5 - 8.0The protons will exhibit a complex splitting pattern due to their different positions relative to the two functional groups.
¹H (Amine)3.5 - 5.0The chemical shift is dependent on solvent and concentration due to hydrogen bonding.
¹³C (C-S)140 - 150Downfield shift due to the electron-withdrawing sulfurofluoridate group.
¹³C (C-N)145 - 155Shift influenced by the amino group.
¹³C (Aromatic)110 - 140A range of shifts is expected for the other aromatic carbons.
¹⁵N-320 to -340Relative to nitromethane. The shift is influenced by the electronic effects of the phenyl ring.

Note: The predicted chemical shift ranges are estimates based on general principles and data for analogous compounds. Actual experimental values may vary.

Vibrational Spectroscopy Simulations (IR, Raman)

Theoretical simulations of infrared (IR) and Raman spectra are invaluable for assigning vibrational modes observed in experimental spectra. These simulations are typically performed using DFT calculations, which can provide both the frequencies and intensities of the vibrational modes.

IR Spectroscopy: The simulated IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

N-H stretching: Around 3300-3500 cm⁻¹, typically appearing as two bands for the symmetric and asymmetric stretches of the primary amine.

S=O stretching: Strong absorptions in the range of 1300-1400 cm⁻¹ (asymmetric) and 1150-1250 cm⁻¹ (symmetric).

S-F stretching: A band in the region of 700-850 cm⁻¹.

Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Raman Spectroscopy: The simulated Raman spectrum would complement the IR data. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. Key expected features include:

Aromatic ring breathing modes: Strong, sharp bands characteristic of the substituted benzene ring.

Symmetric S=O stretching: A strong band that is also IR active.

C-S stretching: A moderately intense band.

Molecular dynamics simulations can also be used to generate theoretical spectra that include anharmonic effects and temperature-dependent broadening, providing a more realistic comparison to experimental data. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Asymmetric Stretch~3450~3450Medium (IR), Weak (Raman)
N-H Symmetric Stretch~3350~3350Medium (IR), Weak (Raman)
Aromatic C-H Stretch3000 - 31003000 - 3100Medium (IR), Strong (Raman)
Aromatic C=C Stretch1580 - 16201580 - 1620Strong
S=O Asymmetric Stretch1350 - 14001350 - 1400Strong (IR), Weak (Raman)
S=O Symmetric Stretch1170 - 12201170 - 1220Strong (IR), Strong (Raman)
C-N Stretch1250 - 13501250 - 1350Medium
S-F Stretch750 - 850750 - 850Strong (IR), Medium (Raman)

Note: These are predicted frequencies and are subject to variations based on the specific computational method and the phase (gas or condensed) of the sample.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Aminophenyl Sulfurofluoridate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 3-aminophenyl sulfurofluoridate, a combination of multi-nuclear and multidimensional NMR experiments provides a wealth of information regarding its molecular framework.

Multi-Nuclear NMR (e.g., ¹⁹F, ¹⁵N, ¹⁷O, ³³S) for Detailed Structural Assignments

The presence of various heteroatoms in this compound makes multi-nuclear NMR a particularly powerful technique for its structural elucidation.

¹⁹F NMR: The fluorine-19 nucleus is highly sensitive in NMR spectroscopy, with a wide chemical shift range that is exquisitely sensitive to the local electronic environment. numberanalytics.comazom.com For an aryl sulfurofluoridate, the ¹⁹F chemical shift provides direct insight into the electronic nature of the sulfurofluoridate group. The chemical shift of the fluorine atom in this compound is expected to be influenced by the electron-donating amino group on the phenyl ring. alfa-chemistry.comresearchgate.net Aryl sulfonyl fluorides typically exhibit ¹⁹F chemical shifts in a characteristic range, and the specific value for this compound would be a key identifier. ucsb.edu

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less sensitive, offers valuable information about the amino group. The chemical shift of the ¹⁵N nucleus is influenced by the nature of the substituents on the aromatic ring. nih.govingentaconnect.comresearchgate.net In this compound, the electron-withdrawing sulfurofluoridate group at the meta position will affect the ¹⁵N chemical shift of the amino group, providing data on the electronic interplay between these two functionalities. Studies on substituted anilines have shown a clear correlation between substituent effects and ¹⁵N chemical shifts. acs.orgresearchgate.net

¹⁷O and ³³S NMR: Oxygen-17 and Sulfur-33 are quadrupolar nuclei, which generally results in broad NMR signals, making them more challenging to observe. huji.ac.il However, for smaller organic molecules, these techniques can provide unique structural information. nih.govresearchgate.net ³³S NMR is a valuable tool for studying the electronic distribution in sulfur-containing compounds. researchgate.net The chemical shift of the ³³S nucleus in the sulfurofluoridate moiety would be highly informative about the sulfur atom's oxidation state and bonding environment. mdpi.com While challenging, advancements in NMR methodology are making the acquisition of such data more feasible.

Table 1: Predicted Multi-Nuclear NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift Range (ppm)Influencing Factors
¹⁹F+40 to +80Electronic effect of the aryl group, solvent
¹⁵N-320 to -350Substituent on the phenyl ring, solvent, pH
³³S+50 to +150Oxidation state of sulfur, nature of substituents on sulfur

2D NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and their spatial relationships within the molecule.

HSQC and HMBC: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental experiments for mapping out the carbon-proton framework. ustc.edu.cncolumbia.edu An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons in the phenyl ring. youtube.comnih.gov The HMBC experiment, on the other hand, reveals longer-range correlations (typically 2-3 bonds), which is instrumental in identifying quaternary carbons and piecing together the molecular skeleton by showing correlations between protons and carbons that are further apart. acdlabs.com For this compound, HMBC would be key in connecting the protons of the aromatic ring to the carbon atom bearing the sulfurofluoridate group.

COSY: Correlation Spectroscopy (COSY) is a homonuclear experiment that reveals proton-proton coupling networks. In the case of this compound, a COSY spectrum would clearly show the coupling relationships between the protons on the aromatic ring, aiding in their specific assignment.

Fluorine-Based 2D NMR: Given the presence of fluorine, specialized 2D NMR techniques such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be employed to establish correlations between fluorine and proton nuclei. jeol.com This can be particularly useful for confirming the proximity of the sulfurofluoridate group to specific protons on the aromatic ring. numberanalytics.comnih.govrsc.org

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their vibrational modes. tanta.edu.eguhcl.edu

Characteristic Vibrational Modes of the Sulfurofluoridate Moiety

The sulfurofluoridate group (–SO₂F) has several characteristic vibrational modes that can be identified in the IR and Raman spectra.

S=O Stretching: The sulfuryl group (SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. For sulfonyl fluorides, these bands are typically observed in the regions of 1400-1450 cm⁻¹ (asymmetric) and 1200-1250 cm⁻¹ (symmetric). The exact positions of these bands can be influenced by the electronic nature of the attached aryl group.

S–F Stretching: The sulfur-fluorine bond also has a characteristic stretching vibration, which is typically found in the range of 800-900 cm⁻¹. This band is often strong in the IR spectrum.

Other Modes: Bending and deformation modes of the SO₂F group occur at lower frequencies and contribute to the fingerprint region of the spectrum.

Identification of Functional Group Vibrations within the Molecule

Beyond the sulfurofluoridate group, the aminophenyl portion of the molecule also has distinct vibrational signatures.

N–H Stretching: The amino group (–NH₂) of a primary aromatic amine typically shows two N–H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The presence of two bands is due to the symmetric and asymmetric stretching modes of the two N-H bonds. colostate.edu

N–H Bending: The scissoring motion of the –NH₂ group gives rise to a medium to strong absorption in the 1550-1650 cm⁻¹ range. libretexts.org An N-H wagging band can also be observed at lower frequencies. researchgate.net

C–N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically found in the 1200-1350 cm⁻¹ region. libretexts.org

Aromatic C–H and C=C Vibrations: The aromatic ring itself will exhibit characteristic C–H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C–H bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring. materialsciencejournal.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
-NH₂Asymmetric & Symmetric N-H Stretch3300 - 3500Medium
-NH₂N-H Bend (Scissoring)1550 - 1650Medium to Strong
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Aromatic C=CC=C Stretch1400 - 1600Variable
-SO₂FAsymmetric S=O Stretch1400 - 1450Strong
-SO₂FSymmetric S=O Stretch1200 - 1250Strong
-SO₂FS-F Stretch800 - 900Strong
Aromatic C-NC-N Stretch1200 - 1350Medium

X-ray Crystallography for Solid-State Structural Determination

While NMR and vibrational spectroscopy provide invaluable data on the structure and bonding in solution and in general, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. rsc.orgacs.orgnih.govnih.govacs.org

Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths and angles within the molecule. This includes the S=O and S–F bond lengths in the sulfurofluoridate moiety, as well as the C–S, C–N, and aromatic C–C bond distances. These parameters can be compared with theoretical calculations and data from related structures to understand the electronic effects of the substituents. rsc.org

Conformation and Torsion Angles: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the torsion angles describing the orientation of the sulfurofluoridate and amino groups relative to the phenyl ring.

Intermolecular Interactions: X-ray crystallography would also elucidate the nature and geometry of any intermolecular interactions, such as hydrogen bonding involving the amino group and potentially the oxygen atoms of the sulfurofluoridate group. These interactions are crucial for understanding the packing of the molecules in the crystal lattice.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of the precise bond lengths, bond angles, and torsional angles of this compound would require crystallographic data, typically obtained through X-ray diffraction studies. Such data would provide insight into the geometry of the molecule, including the planarity of the phenyl ring, the orientation of the amino and sulfurofluoridate groups, and the specific distances between constituent atoms. Without access to a published crystal structure, a data table and a detailed discussion on these parameters cannot be provided.

Intermolecular Packing and Hydrogen Bonding Networks

Understanding the intermolecular packing and hydrogen bonding networks is crucial for comprehending the solid-state properties of a compound. This analysis, also reliant on crystallographic data, would reveal how individual molecules of this compound arrange themselves in a crystal lattice and the nature of the intermolecular forces, such as hydrogen bonds involving the amino group and the sulfurofluoridate moiety, that govern this arrangement. In the absence of this data, a discussion on these features remains speculative.

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. While it is highly probable that HRMS data for this compound exists, it is not publicly available. A detailed report would include the experimentally determined exact mass and the calculated mass, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) provides valuable information about the structure of a molecule by analyzing its fragmentation pattern. By inducing fragmentation and analyzing the resulting ions, one can deduce the connectivity of atoms and the stability of different parts of the molecule. A detailed analysis for this compound would involve identifying the major fragment ions and proposing fragmentation pathways. Without experimental MS/MS data, a table of fragment ions and a discussion of the fragmentation mechanisms cannot be generated.

Synthetic Utility and Applications of 3 Aminophenyl Sulfurofluoridate As a Reagent or Building Block

Role as a Versatile Electrophilic Fluorosulfonylating Reagent

3-Aminophenyl sulfurofluoridate, also known as 3-aminobenzenesulfonyl fluoride (B91410), is a valuable reagent in organic synthesis, primarily utilized for the introduction of the fluorosulfonyl group into various organic molecules. Its bifunctional nature, possessing both a reactive sulfonyl fluoride moiety and a nucleophilic amino group, allows for its application in diverse synthetic strategies.

Introduction of the -S(O)2F Group into Organic Molecules

The sulfonyl fluoride group (-S(O)2F) is a key functional group in the realm of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This group is prized for its unique combination of stability and reactivity. While highly resistant to hydrolysis and reduction, the sulfur-fluorine bond can be selectively activated to react with nucleophiles under specific conditions.

This compound serves as a reagent to install this valuable moiety onto other molecules. The reactivity of the sulfonyl fluoride group is influenced by the substituents on the aromatic ring. For instance, in a study comparing the reactivity of various substituted benzenesulfonyl fluorides, 3-aminobenzenesulfonyl fluoride demonstrated significant reactivity in labeling a nonapeptide, indicating its utility as a fluorosulfonylating agent for biological molecules. ontosight.ai The position of the amino group is crucial; the meta-substituted isomer exhibits different reactivity compared to its para-substituted counterpart. ontosight.ai This allows for a degree of tuning in the design of reactive probes and building blocks.

The amino group on this compound can be further functionalized, for example, through acylation. This modification can modulate the reactivity of the sulfonyl fluoride group, providing a handle to fine-tune its electrophilicity for specific applications. ontosight.ai

Table 1: Reactivity of Selected Benzenesulfonyl Fluoride Derivatives

CompoundConversion (%) in Nonapeptide Labeling
Phenylsulfonyl fluoride83
3-Aminobenzenesulfonyl fluoride 84
4-Aminobenzenesulfonyl fluoride0
3-Carboxybenzenesulfonyl fluoride65
4-Carboxybenzenesulfonyl fluoride79
Data sourced from a study on the reactivity of sulfonyl fluoride probes. ontosight.ai

Mechanistic Advantages in Fluorosulfonylation Reactions

The utility of sulfonyl fluorides like this compound in fluorosulfonylation reactions stems from the unique properties of the S-F bond. Unlike sulfonyl chlorides, which can undergo side reactions, sulfonyl fluorides exhibit higher stability and greater chemoselectivity. The reactions are often clean, proceeding with high yields and minimal byproducts.

The mechanism of SuFEx reactions typically involves the activation of the sulfonyl fluoride by a catalyst or a specific microenvironment, followed by nucleophilic attack on the sulfur atom and displacement of the fluoride ion. The stability of the fluoride leaving group in aqueous environments is a significant advantage, allowing these reactions to be performed under biocompatible conditions. While detailed mechanistic studies specifically on this compound are not extensively available, the general principles of SuFEx chemistry apply. The amino group in the meta position can influence the electronic properties of the sulfonyl fluoride group, thereby affecting its reactivity profile.

Precursor for the Synthesis of Novel Sulfur(VI) Fluoride Containing Molecules

The dual functionality of this compound makes it an attractive starting material for the synthesis of more complex molecules containing the sulfur(VI) fluoride core.

Formation of Sulfonimidoyl Fluorides and Related Derivatives

Sulfonimidoyl fluorides are a class of compounds where one of the oxygen atoms of a sulfonyl fluoride is replaced by a nitrogen-containing group. These compounds are of growing interest in medicinal chemistry and materials science. While general methods for the synthesis of sulfonimidoyl fluorides exist, such as the reaction of sulfinamides with a chlorinating agent followed by fluoride exchange, specific examples starting from this compound are not widely reported in the literature. researchgate.netnih.govnih.gov However, the presence of the amino group in this compound offers a potential handle for intramolecular or intermolecular reactions to form such derivatives, representing an area for future research.

Preparation of Sulfonyl Fluoride Polymers (as monomers)

The bifunctional nature of this compound suggests its potential use as a monomer in polymerization reactions. The amino group can react with electrophilic functional groups, while the sulfonyl fluoride can participate in SuFEx-type polymerizations. For instance, polyamides containing the sulfonyl fluoride moiety could be synthesized through polycondensation reactions of this compound with dicarboxylic acids or their derivatives.

While the polymerization of vinylbenzenesulfonyl fluoride via radical polymerization has been demonstrated, the use of this compound as a monomer in step-growth polymerizations such as polycondensation is a promising but less explored area. ossila.comrsc.org The resulting polymers would possess reactive sulfonyl fluoride groups along the polymer backbone, allowing for post-polymerization modification via SuFEx chemistry to introduce a wide range of functionalities. This approach could lead to the development of novel functional materials with tailored properties.

Integration into Complex Molecule Synthesis Strategies

The unique reactivity and structural features of this compound make it a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery and chemical biology.

Its use in the construction of fragment libraries for screening against biological targets is a prime example. ontosight.ai By acylating the amino group with various carboxylic acids, a diverse library of fragments can be generated, each bearing the reactive sulfonyl fluoride "warhead." These libraries can be used to identify fragments that bind to a target protein, with the potential for the sulfonyl fluoride to form a covalent bond with a nearby nucleophilic amino acid residue. This covalent binding can provide valuable information about the binding site and can be a starting point for the development of potent and selective inhibitors.

The amino group also provides a convenient point of attachment for further synthetic elaboration, allowing for the integration of the aminophenyl sulfurofluoridate motif into larger, more complex molecular architectures. While specific, multi-step total syntheses prominently featuring this building block are not extensively documented, its properties make it a highly attractive candidate for such endeavors, particularly in the design of targeted covalent inhibitors and other functional molecules.

Utilizing the Amino Group for Further Functionalization in Multi-Step Syntheses

The primary amino group in this compound serves as a key handle for introducing additional molecular complexity through various chemical reactions. This functional group can readily undergo a multitude of transformations, including acylation, alkylation, arylation, and diazotization, paving the way for the synthesis of a diverse array of derivatives.

A notable example of the strategic use of the amino group is in the synthesis of the Janus kinase 2 (JAK2) inhibitor, Fedratinib. In a reported synthetic route, the synthesis commences with 3-nitrobenzenesulfonyl fluoride. The nitro group is subsequently reduced to an amino group, yielding this compound. This amino group is then available for a crucial nucleophilic aromatic substitution reaction, which is a key step in the assembly of the final drug molecule. umontreal.ca This highlights the indispensability of the amino functionality for building the core structure of this pharmaceutically important compound.

The amino group can also be transformed into other functional groups. For instance, diazotization of the amino group can lead to the formation of a diazonium salt, which is a versatile intermediate for introducing various substituents onto the aromatic ring through Sandmeyer or related reactions. This further expands the synthetic utility of this compound as a scaffold for creating libraries of compounds with diverse functionalities.

Strategic Placement of the Sulfurofluoridate Group for Subsequent Transformations (e.g., in SuFEx chemistry)

The sulfurofluoridate (-SO₂F) group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform. sigmaaldrich.com This functional group is relatively stable under many reaction conditions but can be activated to react with nucleophiles, such as phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively. The strategic placement of the -SO₂F group at the meta-position of the aniline (B41778) ring in this compound makes it an ideal connective hub in SuFEx reactions.

The reactivity of the S-F bond allows for the modular assembly of complex molecules with high efficiency and selectivity. nih.gov This "clickable" nature of the sulfurofluoridate group has been widely exploited in drug discovery, chemical biology, and materials science for creating novel compounds with desired properties. For instance, the sulfurofluoridate group can be used to covalently link the 3-aminophenyl core to biomolecules or polymer chains, enabling the development of targeted therapeutics and advanced materials.

The table below illustrates the typical SuFEx reactions that the sulfurofluoridate group can undergo:

NucleophileResulting LinkageProduct Class
Phenol (B47542) (Ar-OH)-SO₂-O-ArAryl Sulfonate
Amine (R-NH₂)-SO₂-NH-RSulfonamide
Silyl (B83357) Ether (R-OSiMe₃)-SO₂-O-RAlkyl/Aryl Sulfonate

Catalytic Applications and Ligand Design

The unique structural features of this compound also lend themselves to applications in catalysis, primarily through its use as a precursor for the synthesis of novel ligands.

Exploration of this compound as a Precursor for Ligands

The presence of both an amino group and a sulfonyl fluoride group on the same aromatic ring makes this compound an attractive starting material for designing bifunctional or multidentate ligands for transition metal catalysis. The amino group can be readily modified to introduce other coordinating atoms, such as phosphorus or nitrogen, to create ligands with specific steric and electronic properties.

For example, the amino group can be derivatized to form phosphine-aniline or N-heterocyclic carbene (NHC)-aniline type ligands. rutgers.edu These ligands can then coordinate to transition metals like palladium, rhodium, or iridium, forming catalytically active complexes for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. The sulfonyl fluoride group, while generally stable, could potentially play a role in modulating the electronic properties of the ligand or serve as a secondary binding site under certain conditions.

Role in Organocatalysis or Transition Metal Catalysis

While direct applications of this compound as a catalyst are not widely reported, its derivatives have the potential to act as organocatalysts or as ligands in transition metal catalysis. For instance, chiral derivatives synthesized from this compound could be explored as organocatalysts for asymmetric reactions.

In the context of transition metal catalysis, ligands derived from this compound could influence the activity, selectivity, and stability of the metal catalyst. The ability to tune the ligand's properties by modifying both the amino and the sulfonyl fluoride moieties offers a powerful tool for developing highly efficient and selective catalytic systems for the synthesis of fine chemicals and pharmaceuticals. google.com

Future Research Directions and Unexplored Avenues in 3 Aminophenyl Sulfurofluoridate Chemistry

Development of Stereoselective Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For 3-aminophenyl sulfurofluoridate, the development of methods to introduce stereocenters in a controlled manner is a critical underexplored area. Future research could focus on:

Asymmetric Synthesis of Derivatives: While methods for the asymmetric synthesis of related sulfur-containing stereogenic centers, such as sulfoximines and sulfonimidoyl fluorides, have been developed, their application to this compound is yet to be explored. chemrxiv.orgresearchgate.net Research into chiral catalysts or auxiliaries that can direct the stereoselective functionalization of the amino group or the aromatic ring would be highly valuable. For instance, adapting strategies used for the asymmetric fluorination of chiral enamides could provide a pathway to novel, optically active derivatives. nih.govnih.gov

Chiral Resolution: In the absence of direct asymmetric synthetic routes, the development of efficient chiral resolution techniques for racemic mixtures of this compound derivatives will be essential. This could involve classical methods like diastereomeric salt formation or more advanced techniques such as chiral chromatography.

Exploration of New Reaction Classes for the Sulfurofluoridate Moiety

The reactivity of the sulfurofluoridate group is a key area for future investigation. While its role in SuFEx chemistry is anticipated, the full scope of its chemical transformations is far from established.

Novel SuFEx Reactions: The sulfurofluoridate moiety is a potential electrophile for SuFEx reactions, which are known for their efficiency and high fidelity in forming S-N, S-O, and S-C bonds. nih.gov Future work should explore the reactivity of this compound with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to synthesize diverse libraries of compounds. nih.gov

Transition-Metal Catalysis: The use of transition-metal catalysis to mediate novel transformations of the sulfurofluoridate group is a promising avenue. This could involve cross-coupling reactions to form new carbon-sulfur or heteroatom-sulfur bonds, expanding the synthetic utility of this compound beyond traditional nucleophilic substitution.

Photoredox and Electrochemical Methods: The application of photoredox and electrochemical methods could unlock new reaction pathways. These techniques can generate highly reactive intermediates under mild conditions, potentially enabling transformations that are not accessible through conventional thermal methods.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully understand and optimize the reactions of this compound, the ability to monitor these processes in real-time is crucial.

Real-Time NMR and IR Spectroscopy: The use of in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable kinetic and mechanistic data. For instance, benchtop NMR spectroscopy has been successfully used for real-time monitoring of reactions involving fluorinated compounds. magritek.com This would allow for the precise determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions.

Raman and Fluorescence Spectroscopy: Raman spectroscopy can offer complementary information to IR, particularly for aqueous reaction systems. vapourtec.com If fluorescent derivatives of this compound can be synthesized, fluorescence spectroscopy could be a highly sensitive tool for monitoring reactions and binding events. vapourtec.com

Computational Design of Novel Sulfurofluoridate-Based Reagents

Computational chemistry offers a powerful tool for accelerating the discovery and development of new reagents and materials.

Predicting Reactivity and Selectivity: Quantum mechanical calculations can be employed to model the reactivity of this compound and its derivatives. escholarship.org This can help in predicting the outcomes of reactions, understanding reaction mechanisms, and designing new reagents with tailored reactivity and selectivity. For example, machine learning models are being developed to predict the regioselectivity of electrophilic aromatic substitutions. acs.org

In Silico Screening for Biological Activity: Molecular docking and other computational methods can be used to screen virtual libraries of this compound derivatives for potential biological activity. nih.govnih.gov This can help in identifying promising candidates for further experimental investigation as, for example, enzyme inhibitors. rsc.orgmdpi.com The design of targeted covalent inhibitors is a rapidly growing field where sulfonyl fluorides have shown significant promise. wuxiapptec.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform multi-step syntheses in a continuous fashion. researchgate.netnih.gov

Continuous Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound itself would be a significant advancement, enabling its production in a safer and more efficient manner. Flow chemistry is particularly well-suited for handling hazardous reagents and exothermic reactions that may be involved in its synthesis. amt.uk

Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms would allow for the rapid generation of diverse libraries of this compound derivatives. chemrxiv.org This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and for the discovery of new materials with novel properties.

Investigation of Solid-State Reactivity and Polymorphism

The solid-state properties of a compound can have a profound impact on its stability, solubility, and bioavailability.

Crystallography and Polymorph Screening: A thorough investigation of the crystal structure of this compound and its derivatives is needed. This would involve single-crystal X-ray diffraction studies to determine the molecular and supramolecular structure. fgcu.edu Furthermore, a systematic polymorph screen should be conducted to identify and characterize different crystalline forms, as polymorphism can significantly affect the physicochemical properties of a compound. nih.gov

Solid-State Reactivity: The study of reactions in the solid state could reveal novel reactivity and selectivity patterns that are different from those observed in solution. This could lead to the discovery of new synthetic methods and the preparation of unique solid-state architectures.

Q & A

Q. What are the optimized synthetic routes for 3-aminophenyl sulfurofluoridate, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves reacting 3-aminophenol derivatives with sulfuryl fluoride (SO₂F₂) under controlled basic conditions. Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution by stabilizing intermediates .
  • Temperature: Reactions are often conducted at 0–25°C to avoid side reactions like hydrolysis.
  • Catalysts: Tertiary amines (e.g., Et₃N) facilitate deprotonation and accelerate sulfurofluoridate formation .
    Validate purity via HPLC (>98%) and characterize using 19F^{19}\text{F} NMR (δ ~50–60 ppm for S–F groups) and IR (S=O stretch ~1350–1450 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} NMR identifies aromatic protons (δ 6.5–7.5 ppm), while 19F^{19}\text{F} NMR confirms sulfurofluoridate formation (sharp singlet near δ 55 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 232.04 for C₆H₆FNO₃S).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation: Use fume hoods due to SO₂F₂ gas release during synthesis .
  • PPE: Acid-resistant gloves, goggles, and lab coats prevent skin/eye contact.
  • Storage: Anhydrous conditions (desiccators) prevent hydrolysis to sulfonic acids .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in nucleophilic vs. electrophilic environments?

Methodological Answer:

  • Nucleophilic Substitution: The sulfurofluoridate group acts as a leaving group in SN2 reactions, e.g., forming biaryl ethers with phenoxides (kinetic studies show k=0.15M1s1k = 0.15\, \text{M}^{-1}\text{s}^{-1} in DMSO at 25°C) .
  • Electrophilic Aromatic Substitution: The electron-rich 3-aminophenyl ring directs electrophiles (e.g., nitration) to the para position, confirmed by 13C^{13}\text{C} NMR coupling constants .

Q. How can researchers resolve contradictory data on the stability of this compound in aqueous media?

Methodological Answer:

  • pH-Dependent Studies: Monitor hydrolysis rates via 19F^{19}\text{F} NMR in buffered solutions (pH 2–12). Hydrolysis accelerates above pH 7 due to OH⁻ attack on the sulfur center .
  • Temperature Effects: Arrhenius plots (25–60°C) reveal activation energies (EaE_a) of ~45 kJ/mol, indicating thermal instability above 40°C .

Q. What advanced analytical methods detect trace sulfurofluoridate intermediates in complex reaction mixtures?

Methodological Answer:

  • LC-MS/MS: Use multiple reaction monitoring (MRM) transitions (e.g., m/z 232 → 185 for fragmentation) with limits of detection (LOD) <10 ppb .
  • Isotopic Labeling: 18O^{18}\text{O}-labeling tracks sulfurofluoridate hydrolysis pathways via mass shifts in HRMS .

Q. How does computational modeling predict the electronic effects of substituents on sulfurofluoridate reactivity?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G(d) models show electron-withdrawing groups (e.g., –NO₂) reduce sulfur’s electrophilicity, lowering SN2 reactivity by 30% .
  • Hammett Plots: Correlate σ values of substituents with reaction rates (ρ = +1.2 for aryl sulfurofluoridates) .

Q. What green chemistry metrics apply to large-scale synthesis of this compound?

Methodological Answer:

  • Atom Economy: Optimize stoichiometry to minimize SO₂F₂ excess (target: >85% atom efficiency).
  • Solvent Recovery: Distill DMF for reuse, reducing E-factor (kg waste/kg product) from 15 to 5 .

Q. How do catalytic systems (e.g., transition metals) enhance sulfurofluoridate-mediated cross-coupling reactions?

Methodological Answer:

  • Palladium Catalysis: Pd(PPh₃)₄ enables Suzuki-Miyaura couplings with arylboronic acids (yields >90%, TON = 500) .
  • Mechanistic Probes: Radical traps (e.g., TEMPO) confirm single-electron transfer pathways in Cu-catalyzed reactions .

Q. What methodologies address discrepancies in reported biological activity of sulfurofluoridate derivatives?

Methodological Answer:

  • Dose-Response Studies: Use standardized cell lines (e.g., HEK293) to compare IC₅₀ values (e.g., 15 µM vs. 25 µM in conflicting reports) .
  • Metabolite Profiling: LC-MS identifies hydrolyzed byproducts (e.g., sulfonic acids) that may skew bioactivity data .

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